pGlu-Pro-Val-paranitroanilide
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Overview
Description
pGlu-Pro-Val-paranitroanilide is a synthetic compound with the molecular formula C21H27N5O6 and a molecular weight of 445.47 g/mol . It is known for its applications in biochemical research, particularly as a substrate in enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-Val-paranitroanilide involves the stepwise assembly of the peptide chain followed by the attachment of the paranitroanilide group. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the paranitroanilide group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
pGlu-Pro-Val-paranitroanilide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing the paranitroanilide group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
- pGlu-Pro-Val and paranitroaniline. pGlu-Pro-Val-paraaminoanilide.
Substitution: Various substituted anilides depending on the nucleophile used.
Scientific Research Applications
pGlu-Pro-Val-paranitroanilide is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzymatic assays to study protease activity.
Biology: In the investigation of enzyme kinetics and mechanisms.
Industry: Used in the production of diagnostic kits and biochemical reagents.
Mechanism of Action
The mechanism of action of pGlu-Pro-Val-paranitroanilide involves its role as a substrate for proteolytic enzymes. When the peptide bond is hydrolyzed by the enzyme, the paranitroanilide group is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and study enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
pGlu-Phe-Leu-paranitroanilide: Another peptide substrate used in enzymatic assays.
Methoxysuccinyl-Ala-Ala-Pro-Val-paranitroanilide: A substrate for human leukocyte elastase.
Gly-Pro-paranitroanilide: Used in the study of dipeptidyl peptidase activity.
Uniqueness
pGlu-Pro-Val-paranitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteases. Its paranitroanilide group allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYIMWXQGNDTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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